molecular formula C8H11N3O3S B183299 N-[4-(hydrazinosulfonyl)phenyl]acetamide CAS No. 3989-50-2

N-[4-(hydrazinosulfonyl)phenyl]acetamide

Cat. No.: B183299
CAS No.: 3989-50-2
M. Wt: 229.26 g/mol
InChI Key: PBCWYAIMPZBEGL-UHFFFAOYSA-N
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Description

N-[4-(hydrazinosulfonyl)phenyl]acetamide is a sulfonamide derivative featuring a hydrazine-linked sulfonyl group and an acetamide moiety. Its structure combines a sulfonamide group (known for enzyme inhibition) with an acetamide backbone, which is common in drugs like paracetamol .

Properties

IUPAC Name

N-[4-(hydrazinesulfonyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c1-6(12)10-7-2-4-8(5-3-7)15(13,14)11-9/h2-5,11H,9H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCWYAIMPZBEGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277072
Record name N-[4-(hydrazinosulfonyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3989-50-2
Record name NSC639
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=639
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[4-(hydrazinosulfonyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent and Temperature Effects

ParameterSulfonationChlorinationHydrazination
Solvent H₂SO₄ (neat)CH₂Cl₂ (anhydrous)THF/H₂O (9:1 v/v)
Temperature 180–200°C60–70°C0–5°C → 25°C
Time 5–7 hours3 hours4–6 hours
Yield 89–93%85–91%70–78%

The use of THF in hydrazination prevents gelation observed in polar aprotic solvents like DMF. Lower temperatures during hydrazine addition suppress hydrolysis of the sulfonyl chloride intermediate.

Catalytic and Stoichiometric Considerations

  • Chlorination Agents : SOCl₂ offers milder conditions but requires longer reaction times (6–8 hours) compared to PCl₅.

  • Hydrazine Equivalents : Excess hydrazine (>2.0 eq) leads to disubstitution products, while <1.5 eq results in unreacted sulfonyl chloride.

Characterization and Analytical Validation

Spectroscopic Data

TechniqueKey Signals
FTIR (cm⁻¹) 3260 (N–H stretch), 1665 (C=O), 1320/1150 (S=O asym/sym), 1040 (S–N)
¹H NMR (δ ppm) 2.15 (s, 3H, CH₃), 7.62–7.65 (d, 2H, Ar–H), 7.89–7.92 (d, 2H, Ar–H)
MS (m/z) 257 [M+H]⁺ (calc. 256.3)

X-ray crystallography of analogous compounds confirms the planar geometry of the acetamide-sulfonylhydrazine moiety, with intermolecular N–H···O hydrogen bonds stabilizing the crystal lattice.

Challenges and Mitigation Strategies

By-Product Formation

  • Disubstituted Hydrazines : Controlled addition of hydrazine (1.8–2.0 eq) and low temperatures reduce this side reaction.

  • Sulfonic Acid Impurities : Thorough drying after chlorination prevents residual moisture from hydrolyzing the sulfonyl chloride.

Purification Difficulties

Recrystallization from ethanol/water (3:1) removes polar by-products, while silica gel chromatography (ethyl acetate/hexane, 1:2) resolves non-polar contaminants.

Industrial Scalability and Green Chemistry Approaches

Recent advances focus on replacing THF with cyclopentyl methyl ether (CPME), a greener solvent with comparable efficacy. Flow chemistry systems have reduced reaction times for sulfonation by 40% through enhanced heat transfer .

Chemical Reactions Analysis

Types of Reactions

N-[4-(hydrazinosulfonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydrazinosulfonyl group can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Hydrazine hydrate is commonly used for the reduction of nitro groups.

    Substitution: Nucleophilic reagents such as amines and alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that derivatives of N-phenylacetamides, including those similar to N-[4-(hydrazinosulfonyl)phenyl]acetamide, exhibit anticonvulsant properties. A study synthesized various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and evaluated their efficacy in animal models for epilepsy. The findings suggested that modifications in the structure significantly influenced anticonvulsant activity, with some compounds demonstrating notable protective effects against seizures .

Inhibition of CNKSR1

This compound has been investigated for its potential to inhibit CNKSR1, a protein implicated in various signaling pathways related to cancer progression. Research into methods for inhibiting CNKSR1 has shown that compounds like this compound could serve as lead candidates for developing new therapeutic agents targeting cancer cell signaling pathways .

Toxicological Profile

The compound exhibits certain safety concerns, including skin and eye irritation as indicated by its hazard classifications (H315 and H319). This necessitates careful handling and further toxicological studies to evaluate its safety profile comprehensively before clinical applications .

Case Study 1: Anticonvulsant Screening

A study conducted on various phenylacetamide derivatives, including those related to this compound, involved screening for anticonvulsant activity using established animal models (e.g., maximal electroshock and pentylenetetrazole tests). Among the tested compounds, specific derivatives showed promising results in protecting against induced seizures, warranting further investigation into their mechanisms of action .

CompoundMES Protection (%)6-Hz Screen Activity (%)
2050%Active
2225%Inactive
Phenytoin100%Active

Case Study 2: CNKSR1 Inhibition

In a separate investigation focused on CNKSR1 inhibition, this compound was evaluated for its ability to disrupt CNKSR1-mediated signaling pathways. The results indicated potential as a therapeutic candidate, suggesting that further optimization could enhance its efficacy against cancer cells .

Mechanism of Action

The mechanism of action of N-[4-(hydrazinosulfonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as proteins and enzymes. The hydrazinosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter protein function and activity . This interaction is crucial for its applications in proteomics and medicinal chemistry.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The pharmacological and physicochemical properties of N-[4-(hydrazinosulfonyl)phenyl]acetamide are influenced by its unique substitution pattern. Below is a comparative analysis with structurally related acetamide and sulfonamide derivatives.

Substituent Effects on Pharmacological Profile

  • Halogen Substitutions: Fluorine (N-(4-Fluorophenyl)acetamide) and chlorine (N-(4-Chlorophenyl)acetamide) improve metabolic stability and receptor binding but may increase toxicity compared to hydrazinosulfonyl derivatives .
  • Sulfonamide Variations : Piperazine-sulfonyl derivatives (e.g., compound 37 in ) show superior anti-inflammatory activity, while cyclopropylsulfamoyl analogs () prioritize antimicrobial effects.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Solubility (logP) Molecular Weight (g/mol) Key Functional Groups
This compound 1.8 (estimated) 257.3 Hydrazinosulfonyl, acetamide
N-(4-Hydroxyphenyl)acetamide 1.2 166.2 Hydroxyl, acetamide
N-(4-Fluorophenyl)acetamide 1.5 183.2 Fluorine, acetamide
N-[4-(piperazin-1-ylsulfonyl)phenyl]acetamide 2.1 309.4 Piperazine-sulfonyl, acetamide
  • Solubility: The hydrazinosulfonyl group increases hydrophilicity compared to methyl or halogenated analogs (e.g., N-(4-Methylphenyl)acetamide, logP ~2.3) .

Research Findings and Therapeutic Potential

Enzyme Inhibition and Anti-inflammatory Activity

This compound’s sulfonamide group likely inhibits cyclooxygenase (COX) enzymes, similar to NSAIDs, but with reduced gastrointestinal toxicity due to its unique substitution pattern . Comparatively, N-(4-Hydroxyphenyl)acetamide shows weaker COX inhibition but better tolerability .

Analgesic Efficacy

In preclinical studies, piperazine-sulfonyl analogs (e.g., compound 37 ) demonstrated analgesic activity comparable to paracetamol, while hydrazinosulfonyl derivatives may require further optimization for potency.

Biological Activity

N-[4-(hydrazinosulfonyl)phenyl]acetamide, a compound with the chemical formula C8_8H11_{11}N3_3O3_3S, has garnered attention in the scientific community for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a hydrazinosulfonyl group attached to a phenylacetamide backbone. The compound's structural attributes contribute to its biological properties, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with sulfonyl chlorides and acetic anhydride. This method allows for the efficient formation of the hydrazinosulfonyl moiety, which is crucial for its biological activity.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study evaluating various derivatives of phenylacetamides reported that compounds with similar structures demonstrated effective inhibition against several bacterial strains, including Bacillus subtilis and Escherichia coli. Specifically, derivatives showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .

Table 1: Antibacterial Activity of this compound Derivatives

CompoundBacterial StrainMIC (µg/mL)
ABacillus subtilis25
BEscherichia coli50
CStaphylococcus aureus30

Antifungal Activity

In addition to antibacterial effects, this compound has been evaluated for antifungal activity. Studies have shown that certain derivatives can inhibit the growth of fungi such as Aspergillus niger, with effective concentrations ranging from 25 to 50 µg/mL .

Enzyme Inhibition

The compound also displays potential as an enzyme inhibitor. Molecular docking studies have suggested that it can effectively inhibit enzymes like α-glucosidase, which is significant in managing type-2 diabetes by slowing carbohydrate absorption . Inhibitory activity was noted at varying concentrations, indicating a promising therapeutic application.

Table 2: Enzyme Inhibition Potency of this compound

EnzymeIC50 (µM)
α-Glucosidase15
Butyrylcholinesterase20

Structure-Activity Relationship (SAR)

Preliminary structure-activity relationship studies suggest that modifications to the hydrazinosulfonyl group can enhance biological activity. For instance, substituents on the phenyl ring significantly affect the compound's potency against bacterial and fungal strains. The presence of electron-withdrawing groups appears to increase antibacterial efficacy .

Case Studies

  • Case Study on Antibacterial Efficacy : A recent study investigated the antibacterial effects of this compound against Xanthomonas oryzae, a plant pathogen. The compound demonstrated a promising EC50_{50} value of 156.7 µM, outperforming traditional treatments like bismerthiazol .
  • Case Study on Enzyme Inhibition : Another investigation focused on the enzyme inhibition properties of derivatives derived from this compound. The study highlighted its potential in managing postprandial hyperglycemia through effective α-glucosidase inhibition, with implications for diabetes management .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[4-(hydrazinosulfonyl)phenyl]acetamide, and what are their critical reaction parameters?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine derivatives may react with 4-acetamidobenzenesulfonyl chloride under controlled pH (8–9) and low temperatures (0–5°C) to minimize hydrolysis. Post-synthesis purification typically involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents .
  • Key Parameters : Reaction time (12–24 hrs), stoichiometric ratios (1:1.2 of sulfonyl chloride to hydrazine), and inert atmosphere (N₂) to prevent oxidation.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Confirm the presence of the hydrazinosulfonyl (–SO₂–NH–NH₂) and acetamide (–NHCOCH₃) groups. For instance, the acetamide methyl group resonates at δ ~2.1 ppm in ¹H NMR .
  • X-ray Crystallography : Resolve molecular geometry, as demonstrated for analogous sulfonamide derivatives (e.g., bond angles of ~109° for tetrahedral sulfur) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (229.26 g/mol) with <2 ppm error .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield and purity of this compound?

  • Strategies :

  • Catalysis : Use triethylamine or DMAP to accelerate sulfonamide bond formation.
  • By-Product Mitigation : Monitor pH to avoid over-acylation; excess hydrazine can be quenched with acetic acid.
  • Scale-Up Considerations : Pilot studies show ~90% yield under optimized conditions for structurally related acetamide sulfonamides .

Q. What computational approaches are suitable for predicting the biological activity of this compound derivatives?

  • Methods :

  • Molecular Docking : Screen against target enzymes (e.g., acetylcholinesterase) using crystal structures (PDB: 1ACJ). Substituent effects at the hydrazinosulfonyl group can modulate binding affinity .
  • QSAR Modeling : Correlate electronic parameters (Hammett σ) with anti-nociceptive activity, as seen in derivatives like N-[4-(piperazinylsulfonyl)phenyl]acetamide (IC₅₀: 0.011 µM for AChE inhibition) .

Q. How do structural modifications at the hydrazinosulfonyl moiety influence pharmacological efficacy?

  • Case Studies :

  • Electron-Withdrawing Groups : Fluorine or nitro substituents increase metabolic stability but may reduce solubility.
  • Bulkier Substituents : Piperazine or methyl groups enhance acetylcholinesterase inhibition by improving hydrophobic interactions (e.g., compound 5o in : 99.83% inhibition at 0.1 µM) .

Q. How can contradictory pharmacological data across sulfonamide derivatives be systematically resolved?

  • Approach :

  • Comparative Assays : Use standardized protocols (e.g., Ellman’s method for cholinesterase activity) to minimize inter-lab variability .
  • Meta-Analysis : Cross-reference data from analogs like N-acetyldapsone (MADDS), which showed variable analgesic activity depending on substituent position .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(hydrazinosulfonyl)phenyl]acetamide
Reactant of Route 2
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N-[4-(hydrazinosulfonyl)phenyl]acetamide

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